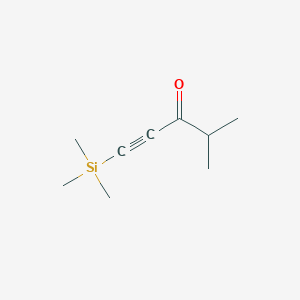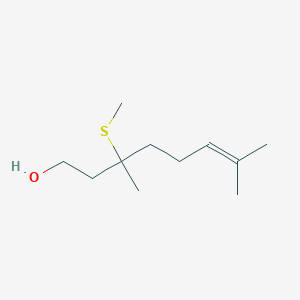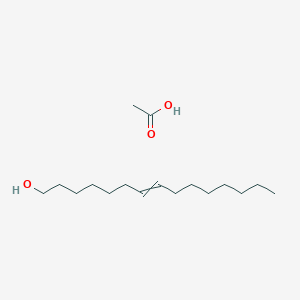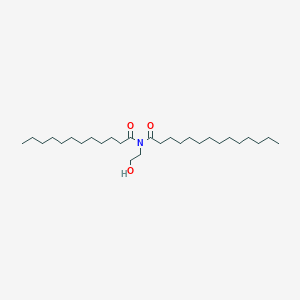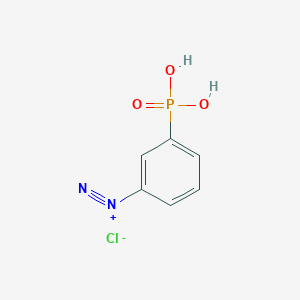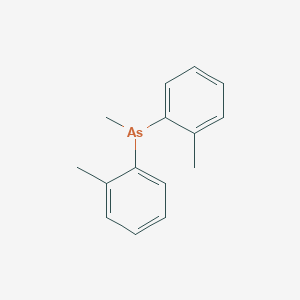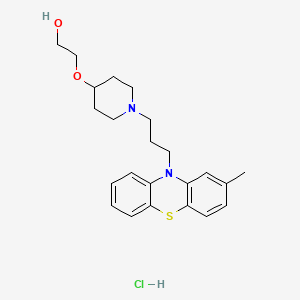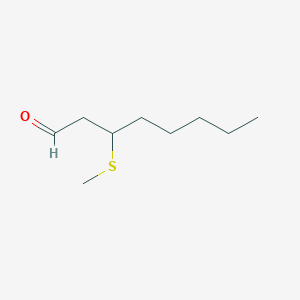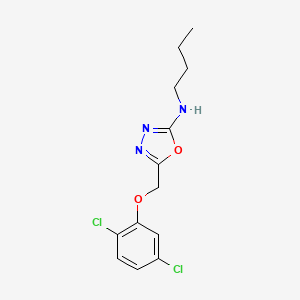
1,3,4-Oxadiazol-2-amine, N-butyl-5-((2,5-dichlorophenoxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazol-2-amine, N-butyl-5-((2,5-dichlorophenoxy)methyl)- is a heterocyclic compound belonging to the oxadiazole family. . This particular compound features a 1,3,4-oxadiazole ring substituted with an N-butyl group and a 2,5-dichlorophenoxy methyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazol-2-amine derivatives typically involves the cyclization of acylhydrazides or semicarbazides. One common method includes the reaction of hydrazides with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate . Another approach involves the oxidative cyclization of semicarbazones using bromine in acetic acid .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazol-2-amine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazol-2-amine, N-butyl-5-((2,5-dichlorophenoxy)methyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the oxadiazole ring and the dichlorophenoxy group.
Cyclization Reactions: The compound can undergo cyclization reactions to form various heterocyclic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.
Electrophilic Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are often used.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurodegenerative diseases such as Alzheimer’s.
Antibacterial Activity: Derivatives of this compound have demonstrated significant antibacterial activity against various pathogens, including Salmonella typhi.
Anticancer Research: The compound has been investigated for its potential anticancer properties, particularly in inhibiting specific cancer biological targets.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazol-2-amine, N-butyl-5-((2,5-dichlorophenoxy)methyl)- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazol-2-amine, N-dodecyl-5-(pyridin-4-yl): This compound also exhibits acetylcholinesterase inhibition but with different potency and selectivity.
1,3,4-Oxadiazol-2-amine, N-(2-methoxyphenyl)-5-(4-chlorophenyl): Known for its antiproliferative activity against cancer cell lines.
Uniqueness
1,3,4-Oxadiazol-2-amine, N-butyl-5-((2,5-dichlorophenoxy)methyl)- stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of N-butyl and 2,5-dichlorophenoxy methyl groups enhances its potential as a versatile scaffold in medicinal chemistry .
Properties
CAS No. |
40056-71-1 |
|---|---|
Molecular Formula |
C13H15Cl2N3O2 |
Molecular Weight |
316.18 g/mol |
IUPAC Name |
N-butyl-5-[(2,5-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C13H15Cl2N3O2/c1-2-3-6-16-13-18-17-12(20-13)8-19-11-7-9(14)4-5-10(11)15/h4-5,7H,2-3,6,8H2,1H3,(H,16,18) |
InChI Key |
OITWKWMVGFNCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NN=C(O1)COC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


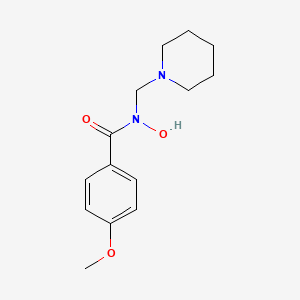
![2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14651169.png)

